![molecular formula C11H12N2O B2744376 1-[(2-Methylphenyl)methoxy]imidazole CAS No. 478032-44-9](/img/structure/B2744376.png)
1-[(2-Methylphenyl)methoxy]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It’s also known as 1,3-diazole . It’s a key component of many important biological structures, such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole and its derivatives can be synthesized through various methods. Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
Imidazole has a unique structure with two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole and its derivatives show a broad range of chemical reactions. They are key components to functional molecules used in a variety of applications .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It’s an amphoteric compound, meaning it shows both acidic and basic properties .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
Imidazole derivatives have been synthesized and characterized to explore their chemical properties and potential applications. For instance, the one-pot synthesis of imidazole derivatives has been described, showcasing the efficiency of synthesizing nonacidic antiinflammatory and analgesic agents, which underscores the versatility of imidazole frameworks in medicinal chemistry (Odasso & Toja, 1983). Additionally, the synthesis and pKa determination of 1-(o-hydroxyphenyl)imidazole carboxylic esters demonstrate the regioselective synthesis capabilities and potential for developing new bioactive compounds (Collman et al., 2000).
Biological Studies and Pharmacological Activities
Imidazole compounds exhibit a wide range of biological activities. For example, the extensive biological activities of imidazoles, such as antimicrobial and anticancer properties, have been highlighted, indicating their significance in the development of new therapeutic agents (Ramanathan, 2017). Furthermore, the exploration of selenylated imidazo[1,2-a]pyridines for breast cancer chemotherapy emphasizes the potential of imidazole derivatives in inhibiting cell proliferation and inducing apoptosis, providing insights into novel anticancer strategies (Almeida et al., 2018).
Material Science and Corrosion Inhibition
Imidazole derivatives have also been applied in material science, particularly in corrosion inhibition. Studies demonstrate that imidazole derivatives can act as effective corrosion inhibitors for metals in acidic environments, with their structural characteristics influencing their inhibition efficiency. This has implications for extending the life of metals in industrial applications (Prashanth et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(2-methylphenyl)methoxy]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-10-4-2-3-5-11(10)8-14-13-7-6-12-9-13/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEFVZZKCNSWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CON2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

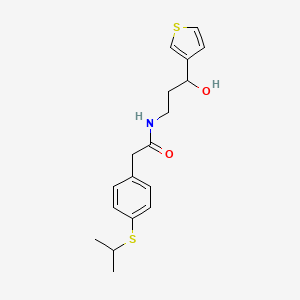
![2-[1-(Cyclopropylmethyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2744295.png)
![2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2744296.png)

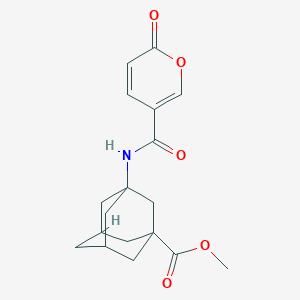
![N-(2,4-dimethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2744302.png)

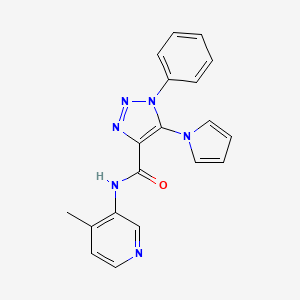
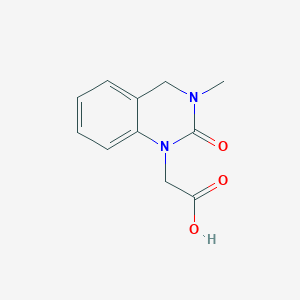


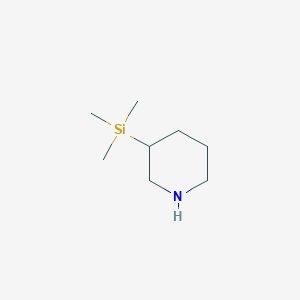
![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2744315.png)
![[(2r,3s,4r,5r)-5-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-3-(benzoyloxy)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B2744316.png)